molecular formula C7H9N3O2 B2384925 Methyl 5-(methylamino)pyridazine-4-carboxylate CAS No. 2490435-70-4

Methyl 5-(methylamino)pyridazine-4-carboxylate

Cat. No.: B2384925
CAS No.: 2490435-70-4
M. Wt: 167.168
InChI Key: ITTNCIZJQHCHSZ-UHFFFAOYSA-N
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Description

Methyl 5-(methylamino)pyridazine-4-carboxylate is a chemical compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(methylamino)pyridazine-4-carboxylate typically involves the reaction of appropriate pyridazine derivatives with methylating agents. One common method involves the use of dimethyl carbonate (DMC) and a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) under controlled conditions . Another method includes the use of methyl iodide (CH3I) and cesium carbonate (Cs2CO3) in dimethylformamide (DMF) as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(methylamino)pyridazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Methyl iodide (CH3I) and cesium carbonate (Cs2CO3) in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-(methylamino)pyridazine-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(methylamino)pyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A basic six-membered ring with two nitrogen atoms.

    Pyrimidine: Similar to pyridazine but with nitrogen atoms at positions 1 and 3.

    Pyrazine: Another six-membered ring with nitrogen atoms at positions 1 and 4.

Uniqueness

Methyl 5-(methylamino)pyridazine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

methyl 5-(methylamino)pyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-8-6-4-10-9-3-5(6)7(11)12-2/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTNCIZJQHCHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=NC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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